molecular formula C6H14N2O B11944885 1-Ethyl-3-propylurea CAS No. 38014-56-1

1-Ethyl-3-propylurea

Cat. No.: B11944885
CAS No.: 38014-56-1
M. Wt: 130.19 g/mol
InChI Key: NKIKBXIPPUUSDP-UHFFFAOYSA-N
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Description

1-Ethyl-3-propylurea is an organic compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.1882 g/mol It is a derivative of urea, characterized by the presence of ethyl and propyl groups attached to the nitrogen atoms

Preparation Methods

The synthesis of 1-ethyl-3-propylurea typically involves the reaction of ethylamine and propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_3\text{H}_7\text{NCO} \rightarrow \text{C}_6\text{H}_14\text{N}_2\text{O} ]

In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-Ethyl-3-propylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The ethyl and propyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-propylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3-propylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

1-Ethyl-3-propylurea can be compared with other urea derivatives, such as:

  • 1-Phenyl-3-propylurea
  • 1-Cyclohexyl-3-propylurea
  • 1-(2-Ethylphenyl)-3-propylurea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

CAS No.

38014-56-1

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1-ethyl-3-propylurea

InChI

InChI=1S/C6H14N2O/c1-3-5-8-6(9)7-4-2/h3-5H2,1-2H3,(H2,7,8,9)

InChI Key

NKIKBXIPPUUSDP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCC

Origin of Product

United States

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